molecular formula C19H15N3O2S B11611920 N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide

N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide

Cat. No.: B11611920
M. Wt: 349.4 g/mol
InChI Key: PHBQPSPZYZLIJU-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide is a heterocyclic compound featuring a fused thiazino-benzimidazole core. The structure includes a 4-oxo group, a 2-carboxamide moiety, and a 4-ethylphenyl substituent. Its molecular formula is C₁₉H₁₆N₃O₂S (assuming similarity to F692-0058 in ), with a molecular weight of ~349.41 g/mol.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide

InChI

InChI=1S/C19H15N3O2S/c1-2-12-7-9-13(10-8-12)20-18(24)16-11-17(23)22-15-6-4-3-5-14(15)21-19(22)25-16/h3-11H,2H2,1H3,(H,20,24)

InChI Key

PHBQPSPZYZLIJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide typically involves the cyclization of 2-mercaptobenzimidazole with appropriate ketones under acidic conditions. For instance, the reaction of 2-mercaptobenzimidazole with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Thiazino-Benzimidazole vs. Thiazino-Indole Derivatives

Compounds like 4H-[1,3]thiazino[3,2-a]indol-4-one () replace benzimidazole with indole. This substitution alters electronic properties and biological activity. In contrast, benzimidazole analogs (e.g., the target compound) may exhibit distinct binding modes due to differences in aromaticity and hydrogen-bonding capacity.

(b) Thiazino vs. Thiazolidinone Derivatives

N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides () feature a thiazolidinone ring instead of thiazino. Substituents like 3-fluorophenyl (73% yield) or 4-fluorophenyl (62% yield) in these derivatives highlight how electronic effects influence synthetic efficiency and possibly bioactivity .

(a) Carboxamide Substituents
  • F692-0058 : N-(2,5-dimethylphenyl) analog (MW 349.41) has methyl groups enhancing hydrophobicity but reducing solubility compared to the target’s ethylphenyl group .
  • F692-0163 : Incorporates a piperazinylpropyl group (MW 477.59), introducing a basic nitrogen that may improve solubility in acidic environments. This compound is part of screening libraries for drug discovery .
(b) Aryl Substituents
  • 2-aryl-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one () showed antioxidant activity, attributed to the aryl group’s electron-donating/withdrawing effects. Crystallographic data (space group P21/c) revealed tight molecular packing, which could influence stability and bioavailability .

Biological Activity

N-(4-ethylphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including cytotoxicity, antibacterial properties, and potential mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of thiazino-benzimidazole derivatives, characterized by a thiazine ring fused to a benzimidazole moiety. The presence of the ethylphenyl group and the carboxamide functionality contributes to its unique chemical properties.

1. Cytotoxicity

Recent studies have investigated the cytotoxic effects of thiazino-benzimidazole derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown promising results against tumor cells under hypoxic conditions.

A study evaluated the cytotoxicity of benzimidazole derivatives using the WST-1 assay on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that certain derivatives induced significant cell death through apoptosis, as confirmed by caspase 3/7 assays and DNA damage tests . These findings suggest that this compound may exhibit similar properties.

2. Antibacterial Activity

The antibacterial properties of thiazino-benzimidazole compounds have also been explored. A series of related compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated that several derivatives exhibited comparable or superior antibacterial activity compared to standard antibiotics .

The mechanisms underlying the biological activities of thiazino-benzimidazoles are multifaceted:

  • Apoptosis Induction : The compounds may trigger apoptotic pathways in cancer cells through the activation of caspases, leading to programmed cell death.
  • DNA Damage : Studies indicate that these compounds can cause significant DNA damage in tumor cells, which is a critical mechanism for their cytotoxic effects .

Data Summary

Activity Cell Line / Bacteria Effect Reference
CytotoxicityA549 (lung adenocarcinoma)Induced apoptosis
WM115 (malignant melanoma)Significant cell death
AntibacterialStaphylococcus aureusComparable activity to antibiotics
Escherichia coliSuperior activity observed

Case Studies

In one notable case study involving a series of benzimidazole derivatives, researchers reported that specific structural modifications enhanced both cytotoxic and antibacterial activities. These modifications included variations in substituents on the benzimidazole ring and the introduction of different functional groups. This highlights the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of compounds like this compound.

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